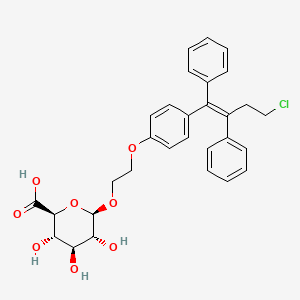![molecular formula C13H21NO3 B15352772 3-[4-(4-Aminobutyl)-phenoxy]propane-1,2-diol](/img/structure/B15352772.png)
3-[4-(4-Aminobutyl)-phenoxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-aminobutyl)phenoxy]propane-1,2-diol is an organic compound characterized by a phenoxy group attached to a propane-1,2-diol backbone, with an aminobutyl substituent on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-aminobutyl)phenoxy]propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobutylbenzene and epichlorohydrin.
Reaction with Epichlorohydrin: The 4-aminobutylbenzene is reacted with epichlorohydrin under basic conditions to form the intermediate 3-[4-(4-aminobutyl)phenoxy]propan-1-ol.
Oxidation: The intermediate is then oxidized to form the final product, 3-[4-(4-aminobutyl)phenoxy]propane-1,2-diol. Common oxidizing agents include hydrogen peroxide or sodium periodate.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-aminobutyl)phenoxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary alcohols.
Substitution: Products depend on the substituent introduced during the reaction.
Scientific Research Applications
3-[4-(4-aminobutyl)phenoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(4-aminobutyl)phenoxy]propane-1,2-diol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors, potentially modulating their activity. The phenoxy and diol groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-aminobutyl)phenol: Lacks the propane-1,2-diol moiety.
3-(4-aminophenoxy)propane-1,2-diol: Lacks the butyl group.
4-(4-hydroxybutyl)phenoxypropane-1,2-diol: Contains a hydroxyl group instead of an amino group.
Uniqueness
3-[4-(4-aminobutyl)phenoxy]propane-1,2-diol is unique due to the combination of its aminobutyl and phenoxypropane-1,2-diol structure, which imparts specific chemical and biological properties not found in the similar compounds listed above.
This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-[4-(4-aminobutyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C13H21NO3/c14-8-2-1-3-11-4-6-13(7-5-11)17-10-12(16)9-15/h4-7,12,15-16H,1-3,8-10,14H2 |
InChI Key |
SWTFPLPPUYEGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-prop-1-en-2-ylpyrrolidine-2-carboxylate](/img/structure/B15352693.png)




![(E)-Ethyl 4-(8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)-3,4-dihydropyridine-1(2H)-carboxylate](/img/structure/B15352708.png)


![tert-butyl 4-[3-(3-amino-1H-pyrazol-5-yl)phenyl]piperazine-1-carboxylate](/img/structure/B15352729.png)

![4-[4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B15352744.png)
